4-Ethyl-7-fluoro-2,3-dihydroinden-1-one
Description
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one is a substituted indanone derivative featuring a ketone group at position 1, a fluorine atom at position 7, and an ethyl group at position 4 of the bicyclic indene scaffold. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 178.21 g/mol. This compound is synthesized via condensation reactions involving substituted dihydroindenone intermediates, as described in and . Alkaline conditions and benzaldehyde derivatives are typically employed to introduce substituents on the indanone core . The fluorine atom enhances electronic properties and metabolic stability, while the ethyl group modulates lipophilicity, influencing pharmacokinetic behavior .
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-ethyl-7-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChI Key |
YOBHLGLPSDMJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-2-fluorobenzaldehyde and cyclopentanone, the compound can be synthesized via an aldol condensation followed by cyclization and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one are best contextualized against related indanone derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and biological activities.
Table 1: Structural Comparison of Indanone Derivatives
Key Findings
Methylsulfanyl at position 4 (as in 4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one) introduces steric bulk and sulfur-mediated interactions, which are absent in the ethyl-substituted compound .
Pharmacological Activities :
- MAO-B Inhibition : 5-Methoxy-2,3-dihydroinden-1-one derivatives exhibit strong π–σ interactions with MAO-B residues (e.g., TYR:326, LEU:171), a feature likely shared with 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one due to its planar ketone group .
- Cholinesterase Inhibition : Analogous compounds like Donepezil (5,6-dimethoxy-2,3-dihydroinden-1-one) show acetylcholinesterase inhibition via π-alkyl interactions with LEU:171, suggesting that 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one may exhibit similar activity .
Synthetic Accessibility :
- Ethyl-substituted derivatives require multi-step synthesis involving benzylidene intermediates and sodium hydroxide-mediated condensations, whereas methoxy or methylsulfanyl analogs utilize simpler alkylation protocols .
Safety Profiles: Fluoroindanones generally exhibit moderate toxicity (e.g., H301: Toxic if swallowed for 4-Fluoro-1-indanone), but substitution with ethyl or methoxy groups may reduce acute toxicity compared to brominated analogs (e.g., 7-Bromo-5-fluoro-2,3-dihydroinden-1-one) .
Biological Activity
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.
The molecular structure of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H11FO |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one |
| CAS Number | [Not specified in sources] |
Anticancer Properties
Research has indicated that 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one exhibits anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
In vitro studies on breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to control compounds . The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of assays against common bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Modulation: By affecting cyclin-dependent kinases (CDKs), it halts the cell cycle, preventing further proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives derived from 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one. Modifications at the ethyl group and fluorine position have been explored to enhance biological activity and selectivity.
Findings Summary:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
